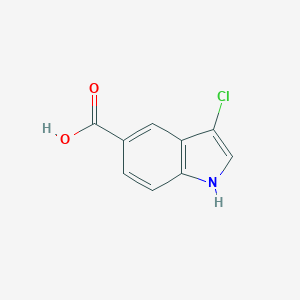

3-chloro-1H-indole-5-carboxylic acid

Description

The study of heterocyclic compounds is a vast and fruitful area of chemical research. Among these, indole (B1671886) derivatives hold a place of particular prominence. The compound 3-chloro-1H-indole-5-carboxylic acid has garnered attention not necessarily for its own direct biological effects, but as a crucial structural motif and starting material for more complex molecules. Its investigation is underpinned by the established importance of its core components: the indole carboxylic acid scaffold and the presence of a halogen substituent.

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is often referred to as a "privileged scaffold" in medicinal chemistry. This designation arises from its recurrence in a multitude of natural products and synthetic drugs, demonstrating its ability to interact with a wide range of biological targets. The incorporation of a carboxylic acid group onto this scaffold further enhances its utility, providing a key site for molecular interactions, such as hydrogen bonding, and a handle for synthetic modification.

Indole carboxylic acid derivatives have been successfully developed as potent inhibitors of various enzymes. For instance, researchers have designed and synthesized indole-2-carboxylic acid derivatives that act as inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. google.comuni.lu In another therapeutic area, indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets for cancer immunotherapy. google.com The versatility of this scaffold allows it to be tailored to fit the active sites of diverse proteins, making it a valuable starting point for drug discovery programs.

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole core is a common and powerful strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. google.com For example, the presence of a halogen can alter the electronic nature of the indole ring, affecting its reactivity and potential for forming specific interactions, like halogen bonds, with a biological target. google.com

In synthetic chemistry, halogenated indoles are valuable intermediates. google.com The halogen atom serves as a versatile functional group that can be readily replaced or modified through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. This synthetic flexibility is crucial for creating libraries of compounds for biological screening and for optimizing the structure of a lead compound to enhance its potency and selectivity.

The focused investigation of this compound stems from its strategic importance as a key intermediate in the synthesis of targeted therapeutic agents. Its structure combines the beneficial features of the indole carboxylic acid scaffold with the synthetic versatility and potential for enhanced biological activity conferred by the chlorine atom at the 3-position.

This compound has been specifically identified in patent literature as a crucial building block for the creation of potent enzyme inhibitors. For example, it is a cited intermediate in the synthesis of novel acetyl-CoA carboxylase (ACC) inhibitors, which are being explored for the treatment of metabolic diseases. google.com Furthermore, its utility has been demonstrated in the development of Factor XIa inhibitors, a class of anticoagulants targeted for the treatment and prevention of thromboembolic diseases. google.com The demand for this specific molecule is therefore driven by its role in constructing complex, high-value pharmaceutical compounds, making a thorough understanding of its properties and synthesis essential for advancing these drug discovery programs.

Compound Properties

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₂ | PubChem uni.lu |

| Molecular Weight | 195.61 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 195.00871 Da | PubChem uni.lu |

| InChI Key | MZUYNTLMQOTJOQ-UHFFFAOYSA-N | PubChem uni.lu |

| Predicted XlogP | 2.2 | PubChem uni.lu |

| SMILES | C1=CC2=C(C=C1C(=O)O)C(=CN2)Cl | PubChem uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUYNTLMQOTJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 1h Indole 5 Carboxylic Acid and Its Analogs

Strategic Retrosynthetic Analysis of the 3-Chloro-1H-Indole-5-Carboxylic Acid Framework

Retrosynthetic analysis provides a logical approach to designing a synthesis by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the key disconnections involve the carbon-nitrogen and carbon-carbon bonds of the indole (B1671886) ring, as well as the carbon-chlorine and carbon-carboxyl bonds.

Two primary retrosynthetic pathways are considered:

Pathway A: Indole ring formation followed by chlorination. This approach focuses on first constructing the indole-5-carboxylic acid core. Subsequent regioselective chlorination at the C-3 position would then yield the final product. This strategy relies on the availability of efficient methods for both indole synthesis and late-stage chlorination.

Pathway B: Synthesis from a pre-chlorinated precursor. This strategy involves introducing the chlorine atom at an earlier stage of the synthesis. For instance, a chlorinated aniline (B41778) derivative could be used as a starting material for the construction of the indole ring, with the carboxylic acid group being introduced before or after cyclization.

Establishment of the Indole-5-Carboxylic Acid Core

The formation of the indole-5-carboxylic acid scaffold is a critical step in the synthesis of the target molecule. Various methods have been developed for this purpose, with palladium-catalyzed coupling reactions and functional group interconversions being particularly prominent.

Palladium-Catalyzed Coupling Reactions for Indole Formation

Palladium catalysis has become a powerful tool for the synthesis of indoles due to its efficiency and functional group tolerance. nih.gov Several named reactions are employed, including the Heck, Suzuki, and Buchwald-Hartwig couplings.

Mori-Ban and Larock Indole Syntheses: These methods, while effective, often require pre-functionalized arene starting materials. nih.gov

Palladium/Norbornene (Pd/NBE) Cooperative Catalysis: Also known as the Catellani reaction, this approach allows for the vicinal difunctionalization of an aryl halide, providing a route to substituted indoles. nih.gov

Intramolecular C-H Amination: Palladium-catalyzed intramolecular amination of N-acetyl 2-aminobiphenyls or similar substrates offers a direct route to the indole core. nih.gov

A general representation of palladium-catalyzed indole synthesis is the intramolecular cyclization of an appropriate aniline derivative. For instance, an N-alkynyl aniline can undergo palladium-catalyzed cyclization to form the indole ring. nih.gov The efficiency of these C-N bond forming reactions can be influenced by the choice of carboxylate ligands and additives. nih.gov

| Reaction Type | Catalyst System | Key Features |

| Mori-Ban Synthesis | Palladium-based | Requires pre-functionalized arenes nih.gov |

| Larock Indole Synthesis | Palladium-based | Requires pre-functionalized arenes nih.gov |

| Catellani-type Reaction | Palladium/Norbornene | Vicinal difunctionalization of aryl halides nih.gov |

| Intramolecular C-H Amination | Palladium-based | Direct cyclization of aniline derivatives nih.gov |

Functional Group Interconversion Strategies for the Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position can be introduced through various functional group interconversion strategies.

Hydrolysis of an Ester or Nitrile: A common approach is the hydrolysis of a corresponding ester or nitrile precursor. For example, ethyl 5-chloroindole-2-carboxylate can be hydrolyzed to its carboxylic acid derivative using lithium hydroxide. Similarly, a cyano group can be converted to a carboxylic acid. chemicalbook.com

Oxidation of an Alkyl Group: An existing alkyl group at the C-5 position can be oxidized to a carboxylic acid using strong oxidizing agents.

Palladium-Catalyzed Carbonylation: A modern and efficient method involves the palladium-catalyzed carbonylation of an aryl halide (e.g., a 5-bromoindole (B119039) derivative) with carbon monoxide. acs.org This reaction can be performed using silacarboxylic acids as an in situ source of CO. acs.org

Regioselective Introduction of the 3-Chloro Substituent

The introduction of the chlorine atom at the C-3 position of the indole ring must be highly regioselective to avoid the formation of unwanted isomers. The electron-rich nature of the indole ring makes the C-3 position the most susceptible to electrophilic attack. bhu.ac.in

Electrophilic Chlorination Approaches

Direct chlorination of the pre-formed indole-5-carboxylic acid or its ester derivative is a common strategy. Various chlorinating agents can be employed.

N-Chlorosuccinimide (NCS): NCS is a mild and effective reagent for the regioselective chlorination of indoles at the C-3 position. The reaction is typically carried out in a suitable organic solvent.

Sulfuryl Chloride (SO₂Cl₂): This reagent can also be used for the chlorination of indoles.

Hypochlorite (B82951): The mechanism of chlorination with hypochlorite can involve the formation of an N-chloroindole intermediate, which then rearranges to the 3-chloroindole. acs.org

| Chlorinating Agent | Typical Conditions | Key Features |

| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CH₂Cl₂) | Mild and selective for the C-3 position |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent | Can be a more reactive alternative to NCS |

| Hypochlorite | Aqueous or mixed solvent systems | May proceed via an N-chloroindole intermediate acs.org |

Nucleophilic Substitution Strategies on Precursor Indoles

While electrophilic substitution is more common for introducing a halogen at the C-3 position, nucleophilic substitution strategies on specifically designed precursors are also possible.

Substitution on 3-Haloindoles: While chloroindoles are generally less reactive towards nucleophilic substitution than their bromo and iodo counterparts due to the stronger C-Cl bond, reactions with potent nucleophiles can occur. mdpi.com

Reaction of (1H-indol-3-yl)methyl Halides: These highly reactive electrophiles can be challenging to prepare due to self-reaction but can be used for nucleophilic substitution at the C-3 position. researchgate.net The generation and reaction of these intermediates can be facilitated using microflow reactors. researchgate.net

It's important to note that the reactivity of the indole ring and the choice of reagents and reaction conditions are crucial for achieving the desired this compound with high yield and purity.

Multistep Synthesis Protocols for this compound

The synthesis of this compound can be approached through a multi-step sequence, often commencing with a suitably substituted aniline precursor. While a direct, one-pot synthesis is not commonly reported, a plausible and effective route involves the initial formation of a substituted indole-3-carbaldehyde, followed by oxidation to the corresponding carboxylic acid.

One established method for the synthesis of substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction can be adapted to produce 5-chloro-1H-indole-3-carbaldehyde from 4-chloro-2-methylaniline (B164923). The process involves the reaction of the aniline with a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide (DMF). The resulting iminium salt then reacts with the aniline derivative to form an intermediate which, upon heating and subsequent workup, yields the desired indole-3-carbaldehyde. A typical procedure involves the slow, dropwise addition of the prepared Vilsmeier reagent to a solution of 4-chloro-2-methylaniline in DMF at a low temperature (e.g., 0 °C). Following the initial reaction, the mixture is heated to around 85-90 °C for several hours to drive the cyclization and formation of the indole ring. Upon completion, the reaction is quenched and neutralized, leading to the precipitation of 5-chloro-1H-indole-3-carbaldehyde. google.com

The subsequent step involves the oxidation of the aldehyde group at the C3 position to a carboxylic acid. Standard oxidizing agents can be employed for this transformation. For instance, potassium permanganate (B83412) (KMnO₄) or Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone) are commonly used for the oxidation of aldehydes to carboxylic acids. The reaction is typically carried out in a suitable solvent system, and the progress is monitored by techniques such as thin-layer chromatography (TLC). After the reaction is complete, the product, this compound, can be isolated and purified through recrystallization or column chromatography.

An alternative strategy could involve the synthesis of a precursor ester, such as methyl 5-chloro-1H-indole-3-carboxylate, followed by hydrolysis. This approach might offer advantages in terms of purification and handling of intermediates. The synthesis of related chloro-substituted indole carboxylates has been reported, for instance, in the preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. acs.org This synthesis started from 4-chloro-3-fluoro-2-iodoaniline (B1427285) and involved a palladium-catalyzed coupling reaction followed by cyclization and esterification. A similar strategy could potentially be adapted for the synthesis of the 3-chloro analog.

The table below summarizes a potential synthetic sequence for this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | 4-Chloro-2-methylaniline | Vilsmeier reagent (POCl₃, DMF), 0 °C to 85-90 °C | 5-Chloro-1H-indole-3-carbaldehyde | google.com |

| 2 | 5-Chloro-1H-indole-3-carbaldehyde | Oxidizing agent (e.g., KMnO₄ or Jones reagent) in a suitable solvent | This compound | General knowledge |

Synthetic Routes to Structurally Related 1H-Indole-5-Carboxylic Acid Derivatives with Varied Substituents at the C3 Position

The synthesis of 1H-indole-5-carboxylic acid derivatives with a variety of substituents at the C3 position is of significant interest for the development of new therapeutic agents and functional materials. Several synthetic strategies have been developed to introduce diverse functional groups at this position.

One versatile approach involves the modification of a pre-formed indole-5-carboxylic acid or its ester. For instance, direct electrophilic substitution reactions on the indole ring can be employed. The C3 position of indole is highly nucleophilic and readily undergoes reactions such as halogenation, nitration, and Friedel-Crafts acylation. For example, direct bromination of an indole-2-carboxylic acid derivative has been utilized as a key step in the synthesis of novel HIV-1 integrase strand transfer inhibitors. rsc.org This methodology could be extended to indole-5-carboxylic acid to introduce a bromine atom at the C3 position, which can then serve as a handle for further functionalization through cross-coupling reactions.

The Vilsmeier-Haack reaction, as mentioned previously, is a powerful tool for introducing a formyl group at the C3 position, which can then be converted into a variety of other functional groups. For example, the resulting 3-formylindole can undergo Wittig reactions to introduce carbon-carbon double bonds, or reductive amination to introduce substituted aminomethyl groups.

A domino reaction sequence provides an efficient route to C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. This method involves the reaction of methyl 2-arylacrylate aza-Michael acceptors with primary amines. The reaction proceeds through an aza-Michael addition, followed by an SNAr ring closure and subsequent heteroaromatization to yield the indole products. nih.gov

Another powerful method for diversifying the C3 position is through metal-catalyzed cross-coupling reactions. Starting from a 3-halo-1H-indole-5-carboxylic acid derivative, various substituents can be introduced using catalysts like palladium or copper. The Buchwald-Hartwig amination, for example, allows for the introduction of substituted anilines at the C3 position of an indole core. rsc.org

The following table provides examples of synthetic routes to various C3-substituted 1H-indole-5-carboxylic acid derivatives.

| Starting Material | Reagents and Conditions | C3-Substituent | Product | Reference |

| 1H-Indole-5-carboxylic acid ester | N-Bromosuccinimide (NBS) | Bromo | Methyl 3-bromo-1H-indole-5-carboxylate | rsc.org |

| 4-Substituted aniline | Vilsmeier reagent (POCl₃, DMF) | Formyl | 5-Substituted-1H-indole-3-carbaldehyde | google.com |

| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | Imines (from aldehydes and primary amines), K₂CO₃, DMF | Varied (from imine) | 1,2,5-Trisubstituted 1H-indole-3-carboxylic esters | mdpi.com |

| 3-Bromo-1H-indole-2-carboxylic acid ester | Substituted anilines, Pd(OAc)₂, Cs₂CO₃, Xphos, 1,4-dioxane | Substituted amino | Ethyl 3-(substituted-anilino)-1H-indole-2-carboxylate | rsc.org |

| 6-Bromo-1H-indole | 3,3-Diethoxypropionate, KHSO₄, Acetic acid | Propionic acid | 3-(6-Bromo-1H-indol-3-yl)propanoic acid | frontiersin.org |

These synthetic methodologies provide a robust toolbox for the preparation of a wide array of 3-substituted 1H-indole-5-carboxylic acid derivatives, enabling the exploration of their chemical and biological properties.

Chemical Reactivity and Transformation Pathways of 3 Chloro 1h Indole 5 Carboxylic Acid

Reactions at the Indole (B1671886) Nitrogen (N1)

The indole nitrogen (N1) possesses a lone pair of electrons and can act as a nucleophile. While indole is a weak base, protonation typically occurs at the C3 position to form a thermodynamically stable 3H-indolium cation, which preserves the aromaticity of the benzene (B151609) ring. bhu.ac.in However, the nitrogen can undergo electrophilic substitution, such as alkylation and acylation, under appropriate conditions.

Due to the electron-donating nature of the nitrogen atom, the indole ring is generally electron-rich and susceptible to electrophilic attack. nih.gov Reactions at the N1 position often require deprotonation with a base to form the more nucleophilic indolate anion. This anion can then react with various electrophiles. Common reactions include N-alkylation using alkyl halides or N-acylation using acyl chlorides or anhydrides. The presence of the electron-withdrawing carboxylic acid group at C5 and the chloro group at C3 can influence the nucleophilicity of the N1 position, potentially requiring stronger bases or more reactive electrophiles for successful transformation.

Reactivity of the Carboxylic Acid Group at C5

The carboxylic acid group at the C5 position is a versatile functional handle for derivatization through several common organic transformations.

Esterification: The carboxylic acid can be converted into its corresponding ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com Alternative methods that avoid strong acidic conditions and proceed at room temperature have also been developed, utilizing coupling agents. organic-chemistry.orgrug.nl

Amidation: The formation of amides from the carboxylic acid group is a fundamental transformation in organic synthesis, particularly in medicinal chemistry. nih.gov This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A wide array of coupling reagents have been developed for this purpose, including carbodiimides and phosphonium salts, which facilitate the reaction under mild conditions. nih.govlookchemmall.comacs.org These methods are generally high-yielding and tolerate a broad range of functional groups on both the carboxylic acid and the amine. lookchemmall.comresearchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 3-chloro-1H-indole-5-carboxylate ester |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, HATU), Base | 3-chloro-1H-indole-5-carboxamide |

Decarboxylation: The removal of the carboxylic acid group, known as decarboxylation, can be a challenging transformation for aromatic carboxylic acids. However, for certain heterocyclic carboxylic acids, this reaction can be facilitated under specific conditions. For instance, the decarboxylation of some indole-3-carboxylic acids has been achieved under acidic or basic conditions. rsc.orgresearchgate.net The stability of the resulting carbanion intermediate is a key factor in the feasibility of this reaction. Palladium-catalyzed decarboxylative cross-coupling reactions have also emerged as a powerful tool for C-C bond formation, using carboxylic acids as coupling partners. rhhz.netnih.govacs.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The choice of reducing agent is crucial to avoid unwanted side reactions on the indole ring or with the chloro substituent.

| Transformation | Typical Reagents | Product |

| Decarboxylation | Heat, Acid or Base Catalyst, or Metal Catalyst (e.g., Pd, Ag, Cu) | 3-chloro-1H-indole |

| Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | (3-chloro-1H-indol-5-yl)methanol |

Transformations Involving the C3-Chloro Substituent

The chlorine atom at the C3 position of the indole ring serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-C bonds and are widely used in the synthesis of complex organic molecules. The C3-chloro substituent of 3-chloro-1H-indole-5-carboxylic acid can participate in these reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. organic-synthesis.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is a versatile method for forming biaryl compounds. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For less reactive aryl chlorides, specific ligands and reaction conditions, such as microwave heating, may be necessary to achieve good yields. organic-synthesis.comnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov This method is highly effective for the formation of C(sp²)-C(sp) bonds. nih.gov Decarbonylative Sonogashira coupling of carboxylic acids has also been developed as an alternative pathway. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com It is a significant method for the synthesis of substituted alkenes. nih.gov The reaction typically exhibits high stereoselectivity. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comlibretexts.org

In the case of this compound, the indole ring itself is electron-rich, which generally disfavors SNAr. However, the reactivity can be influenced by the electronic effects of the substituents and the reaction conditions. The feasibility of displacing the C3-chloro group with a nucleophile would depend on the ability of the indole ring system and the C5-carboxylic acid group to stabilize the intermediate anionic species. While less common than electrophilic substitution on indoles, SNAr reactions on halogenated indoles can occur, particularly with strong nucleophiles or under specific catalytic conditions. fishersci.co.uk

Electrophilic Aromatic Substitution on the Indole Nucleus (e.g., nitration, sulfonation, acylation)

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The preferred site of attack in an unsubstituted indole is the C3 position of the pyrrole (B145914) ring. However, in the case of this compound, this position is blocked by a chlorine atom. Consequently, electrophilic substitution is directed to other positions on the indole ring, primarily governed by the electronic effects of the existing substituents: the chloro group at the C3 position and the carboxylic acid group at the C5 position.

The chlorine atom at C3 is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions (C2, C4, and C6) through resonance. Conversely, the carboxylic acid group at C5 is a deactivating and meta-directing group, guiding electrophiles to the C4 and C6 positions. The interplay of these directing effects determines the regiochemical outcome of electrophilic substitution reactions. Generally, the C6 position is the most favored site for substitution, as it is para to the C3-chloro group and meta to the C5-carboxylic acid group, satisfying the directing preferences of both substituents. The C4 position is also a potential site for substitution, being ortho to the C3-chloro group and meta to the C5-carboxylic acid. Substitution at the C2 position is also a possibility in 3-substituted indoles.

Nitration

The nitration of this compound is expected to introduce a nitro group onto the benzene portion of the indole nucleus. Based on analogous reactions with 3-substituted indoles bearing electron-withdrawing groups, such as 3-acetylindole and indole-3-carbonitrile which predominantly yield the 6-nitro derivative, a similar outcome is anticipated for this compound. umn.edu The reaction is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

Table 1: Predicted Products of Nitration of this compound

| Product Name | Position of Substitution | Predicted Major/Minor Product |

| 3-Chloro-6-nitro-1H-indole-5-carboxylic acid | C6 | Major |

| 3-Chloro-4-nitro-1H-indole-5-carboxylic acid | C4 | Minor |

| 3-Chloro-2-nitro-1H-indole-5-carboxylic acid | C2 | Minor |

Sulfonation

Sulfonation of this compound, typically performed with fuming sulfuric acid (H₂SO₄/SO₃), would introduce a sulfonic acid group (-SO₃H) onto the indole ring. Similar to nitration, the directing effects of the C3-chloro and C5-carboxylic acid groups will dictate the position of sulfonation. The C6 position is the most probable site for the introduction of the sulfonic acid group.

Table 2: Predicted Products of Sulfonation of this compound

| Product Name | Position of Substitution | Predicted Major/Minor Product |

| 3-Chloro-6-sulfo-1H-indole-5-carboxylic acid | C6 | Major |

| 3-Chloro-4-sulfo-1H-indole-5-carboxylic acid | C4 | Minor |

Acylation

Friedel-Crafts acylation of this compound involves the introduction of an acyl group (R-C=O) onto the indole nucleus. This reaction is typically carried out using an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The deactivating nature of both the chloro and carboxylic acid groups makes the indole ring less reactive towards acylation, potentially requiring harsher reaction conditions. The regioselectivity is expected to follow the same pattern as nitration and sulfonation, with the C6 position being the most likely site of acylation.

Table 3: Predicted Products of Acylation of this compound

| Product Name | Position of Substitution | Predicted Major/Minor Product |

| 6-Acyl-3-chloro-1H-indole-5-carboxylic acid | C6 | Major |

| 4-Acyl-3-chloro-1H-indole-5-carboxylic acid | C4 | Minor |

Structural Characterization and Spectroscopic Analysis in Research on 3 Chloro 1h Indole 5 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3-chloro-1H-indole-5-carboxylic acid are not widely published, its expected NMR data can be reliably predicted based on the analysis of closely related indole (B1671886) derivatives. youtube.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each of the aromatic and heteroatom protons. The N-H proton of the indole ring is expected to appear as a broad singlet significantly downfield, typically above 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.org The proton at the C2 position should present as a singlet around 8.45 ppm. youtube.com The remaining protons on the benzene (B151609) ring (H4, H6, and H7) will exhibit characteristic splitting patterns. H4, adjacent to the carboxylic acid group, would likely appear as a singlet or a narrow doublet around 8.0-8.2 ppm. The H7 proton would be a doublet, and the H6 proton a doublet of doublets, with their precise shifts influenced by the chloro and carboxylic acid substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 165-180 ppm. libretexts.orgoregonstate.edu The carbons of the indole ring will resonate between approximately 100 and 140 ppm. The C3 carbon, directly bonded to the electronegative chlorine atom, is expected to have its resonance shifted downfield compared to an unsubstituted indole. Similarly, the C5 carbon, attached to the carboxyl group, will also be shifted downfield. Quaternary carbons (C3, C3a, C5, C7a) will typically show weaker signals. oregonstate.edu

2D NMR Techniques: To unambiguously assign these proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would be employed. COSY spectra would reveal the coupling relationships between adjacent protons (e.g., H6 and H7), while HSQC/HMQC spectra would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.

Predicted ¹H and ¹³C NMR Data

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-H | >11.0 | - |

| C2-H | ~8.45 | ~125-130 |

| C3 | - | ~115-120 |

| C3a | - | ~128-132 |

| C4-H | ~8.1 | ~122-125 |

| C5 | - | ~126-130 |

| C6-H | ~7.4 | ~123-126 |

| C7-H | ~7.5 | ~112-115 |

| C7a | - | ~135-138 |

| COOH | ~12.0-13.0 | ~165-180 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₆ClNO₂), the calculated monoisotopic mass is 195.00871 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically <5 ppm), confirming the elemental composition. Predicted m/z values for common adducts like [M+H]⁺ and [M-H]⁻ are 196.01599 and 194.00143, respectively.

Mass Spectrometry (MS): Standard electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation patterns that offer structural clues. A key feature for this molecule would be the isotopic pattern of the chlorine atom; the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio results in M+ and M+2 peaks separated by two mass units, with a 3:1 intensity ratio. chemguide.co.ukjove.com Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺, M-17) and the loss of the entire carboxyl group ([M-COOH]⁺, M-45). youtube.commiamioh.edu The cleavage of the C-Cl bond is also a possible fragmentation route.

Predicted Mass Spectrometry Data

Interactive Table: Key Mass Spectrometry Fragments for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 195 | Molecular Ion |

| [M+2]⁺ | 197 | Molecular Ion with ³⁷Cl isotope |

| [M-OH]⁺ | 178 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 150 | Loss of carboxyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. acs.org

The most prominent feature of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 2500-3300 cm⁻¹. sielc.com The N-H stretch of the indole ring is expected as a sharp to moderately broad peak around 3400-3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the aromatic carboxylic acid will produce a strong, sharp peak typically between 1710 and 1680 cm⁻¹. sielc.com Other significant peaks include C-O stretching (around 1320-1210 cm⁻¹), aromatic C=C stretching (1600-1450 cm⁻¹), and C-H bending vibrations. sielc.com The C-Cl stretching vibration usually appears in the fingerprint region, typically between 800 and 600 cm⁻¹.

Expected Infrared Absorption Bands

Interactive Table: Characteristic IR Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Indole) | Stretch | 3400 - 3300 | Medium, Sharp |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C=O (Carboxylic Acid) | Stretch | 1710 - 1680 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Strong |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, offering invaluable insights into intermolecular forces. While a specific crystal structure for this compound is not publicly available, the expected interactions can be inferred from studies on analogous indole derivatives. nih.govacs.org

Analysis of Hydrogen Bonding Networks

Hydrogen bonding is expected to be the dominant intermolecular force in the crystal lattice of this compound. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. nih.gov Additionally, the N-H group of the indole ring is a potent hydrogen bond donor and can interact with the carbonyl oxygen of a neighboring molecule, forming N-H···O hydrogen bonds. rsc.orgnih.gov These interactions would likely link the primary dimers into more extended chains or sheets, creating a stable, high-melting-point solid.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing non-volatile organic compounds like this compound. helixchrom.combme.hu A typical setup would involve a C18 stationary phase column and a mobile phase gradient of water (often with an acidic modifier like formic or acetic acid to ensure the carboxyl group is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov The compound would be detected by a UV detector, likely set at a wavelength where the indole chromophore absorbs strongly (around 220 nm or 280 nm). Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification of the main peak and any impurities, LC-MS is the technique of choice. nih.govbioxpedia.com This method couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. numberanalytics.com As components elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. This provides the mass-to-charge ratio for the parent ion of each component, confirming the identity of the this compound peak and providing crucial information for identifying the structures of any co-eluting impurities.

Computational Chemistry and Molecular Modeling of 3 Chloro 1h Indole 5 Carboxylic Acid

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) and Ab Initio Methods)uni.lu

Quantum chemical studies, particularly Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of 3-chloro-1H-indole-5-carboxylic acid. orientjchem.orgnih.gov These methods are crucial for understanding the molecule's electronic nature and reactivity.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound is characterized by its aromatic indole (B1671886) core and the electron-withdrawing nature of the chloro and carboxylic acid substituents. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding its chemical reactivity and electronic transitions.

The HOMO is predominantly localized over the electron-rich indole ring system, while the LUMO is expected to be distributed over the carboxylic acid group and the chloro-substituted carbon, areas susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and polarizability. A smaller energy gap suggests higher reactivity.

Table 1: Predicted Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron. |

Note: These values are representative and would be precisely calculated using specific DFT functionals and basis sets.

Prediction of Reactivity Descriptors

Global reactivity descriptors, derived from the conceptual DFT framework, offer quantitative measures of the molecule's reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

These descriptors are calculated from the HOMO and LUMO energies and are invaluable for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Torsional Barriers

The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group relative to the indole ring. The torsional barrier for this rotation is influenced by steric hindrance and potential intramolecular hydrogen bonding between the carboxylic acid proton and the indole nitrogen. Computational analysis can map the potential energy surface of this rotation, identifying the most stable (lowest energy) conformation and the energy required to transition between different conformations. It is expected that the planar conformation, where the carboxylic acid group is coplanar with the indole ring, is the most stable due to conjugation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics simulations provide a means to explore the conformational landscape of this compound in a dynamic environment, such as in the presence of a solvent. researchgate.net These simulations track the atomic movements over time, offering a detailed view of how the molecule behaves in solution.

In an aqueous environment, the carboxylic acid group is expected to form strong hydrogen bonds with water molecules, enhancing its solubility. The indole ring, being more hydrophobic, will have weaker interactions with water. MD simulations can quantify these interactions, revealing the local solvent structure around the molecule and its influence on the conformational preferences of the carboxylic acid group.

In Silico Prediction of Chemical Properties Relevant to Research Applications

A variety of chemical properties can be predicted in silico, providing a rapid assessment of the molecule's suitability for various research applications, including drug discovery.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C9H6ClNO2 | - |

| Molecular Weight | 195.61 g/mol | - |

| XlogP | 2.2 | PubChem uni.lu |

| Hydrogen Bond Donors | 2 | PubChem uni.lu |

| Hydrogen Bond Acceptors | 2 | PubChem uni.lu |

| Rotatable Bonds | 1 | PubChem uni.lu |

| Predicted CCS ([M+H]+) | 135.8 Ų | CCSbase uni.lu |

These properties are crucial for evaluating the molecule's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Docking and Binding Affinity Predictions with Biological Macromoleculesasianpubs.org

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, typically a protein. asianpubs.org This method is instrumental in structure-based drug design. Based on the activities of similar indole derivatives, potential biological targets for this compound could include protein kinases, enzymes involved in metabolic pathways, or DNA gyrase. nih.govmdpi.commdpi.com

A hypothetical docking study of this compound into the active site of a protein kinase might reveal key interactions:

The carboxylic acid group could form hydrogen bonds with basic amino acid residues such as lysine (B10760008) or arginine.

The indole nitrogen could act as a hydrogen bond donor to an acceptor group on the protein backbone.

The chloro-substituent might engage in halogen bonding or hydrophobic interactions within a specific pocket of the active site.

The aromatic indole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

| Parameter | Result |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu134, Phe145 |

| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |

Note: This data is illustrative and would be the result of a specific docking calculation with a defined protein target.

Such studies guide the chemical synthesis of more potent and selective inhibitors by suggesting modifications to the molecular structure to enhance binding affinity and specificity. frontiersin.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Chloro 1h Indole 5 Carboxylic Acid Derivatives

Impact of the C3-Chloro Substituent on Molecular Recognition and Biological Activity

The presence and nature of a substituent at the C3 position of the indole (B1671886) ring can significantly influence the biological activity of the molecule. The chloro group at this position in 3-chloro-1H-indole-5-carboxylic acid is particularly noteworthy for its electronic and steric properties, which can profoundly affect molecular recognition by target proteins.

Research on related indole derivatives has demonstrated the critical role of the C3 substituent. For instance, in a series of factor Xa inhibitors based on a 3-substituted indole scaffold, the introduction of a chlorine atom at the C3 position led to a dramatic increase in potency compared to a methyl group. This enhancement, ranging from 7- to 50-fold, corresponds to a significant difference in binding energy. X-ray crystallography and molecular modeling studies suggest that the C3-chlorine atom can engage in favorable interactions with specific amino acid residues, such as Tyr228, in the enzyme's active site. The size and polarity of the C3-substituent are thus strong determinants of biological activity.

Furthermore, studies on cysteinyl leukotriene receptor 1 (CysLT1) antagonists have shown that modifications at the C3 position of an indole-2-carboxylic acid scaffold are critical for activity. The introduction of an α,β-unsaturated amide moiety at this position was found to be important for potent antagonist activity. While this is a different scaffold, it highlights the sensitivity of receptor binding to the chemical nature of the C3-substituent.

| C3-Substituent | Observed Impact on Activity (in related indole scaffolds) | Potential Rationale |

|---|---|---|

| -Cl | Significant increase in potency (e.g., Factor Xa inhibitors) | Favorable steric and electronic interactions with target residues (e.g., Tyr228) |

| -CH3 | Lower potency compared to -Cl | Less favorable interactions in the binding pocket |

| α,β-unsaturated amide | Important for potent antagonist activity (e.g., CysLT1 antagonists) | Provides additional interaction points and optimal positioning within the receptor |

Role of the C5-Carboxylic Acid Moiety in Receptor Binding and Enzyme Inhibition

The carboxylic acid group at the C5 position is a key pharmacophoric element, often crucial for anchoring the ligand within the binding site of a receptor or enzyme. Its ability to exist as a carboxylate anion at physiological pH allows for potent ionic interactions and hydrogen bonding with positively charged or polar amino acid residues, such as arginine, lysine (B10760008), or asparagine.

In the context of various indole-based inhibitors, the carboxylic acid functionality has been shown to be essential for biological activity. For example, in a novel class of CysLT1 antagonists based on an indole-2-carboxylic acid scaffold, removal of the carboxylic acid group resulted in a 47-fold decrease in potency, demonstrating its necessity for target engagement nih.gov. Similarly, the indole carboxylate scaffold is considered to play a key role in the binding of certain inhibitors to the 3CLpro active site of SARS-CoV-2 nih.gov.

The position of the carboxylic acid on the indole ring is also a critical determinant of activity. While direct SAR studies on this compound are limited, research on related compounds provides valuable insights. For instance, in the development of inhibitors for enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, an indole-5-carboxylic acid scaffold was found to be a more optimized binding motif compared to a pyrrolidine carboxylic acid, suggesting the importance of the specific placement of the carboxyl group on the indole ring for this particular target.

| Modification of C5-Carboxylic Acid | General Outcome | Interaction Type |

|---|---|---|

| Present (as -COOH or -COO-) | Often essential for high-affinity binding | Ionic interactions, hydrogen bonding |

| Removal | Significant loss of potency | Loss of key anchoring interactions |

| Esterification | Variable, can decrease or sometimes increase cell permeability | Loss of ionic interaction, potential prodrug strategy |

Influence of Indole Core Substituents on Target Selectivity and Efficacy

Modifying other positions on the indole core of this compound can have a profound impact on target selectivity and efficacy. Substitutions at positions N1, C2, C4, C6, and C7 can alter the molecule's shape, lipophilicity, and electronic properties, thereby fine-tuning its interactions with the primary target and influencing its off-target activity profile.

For instance, in the development of selective dopamine (B1211576) D3 receptor ligands from indolyl carboxamide analogues, substitutions at the 5-position of the indole ring with bulky groups were well-tolerated and maintained high affinity for the D3 receptor nih.gov. This suggests that for certain targets, there is considerable scope for modification at this position to modulate properties like solubility and metabolic stability without compromising potency.

In another example, a study on synthetic cannabinoid analogues revealed that the position of a chloro substituent on the indole core has a substantial effect on human cannabinoid receptor 1 (hCB1) binding affinity. Specifically, 5-chloro substitution was found to be detrimental to binding compared to substitutions at the 6- and 7-positions mdpi.com. This underscores the high degree of structural sensitivity of some receptors to the substitution pattern on the indole ring.

Exploration of Bioisosteric Replacements and Scaffold Modifications to Optimize Research Leads

To address potential liabilities of the this compound scaffold, such as poor pharmacokinetic properties or metabolic instability, medicinal chemists often explore bioisosteric replacements and scaffold modifications.

Bioisosteric Replacements for the Carboxylic Acid:

The carboxylic acid group, while often crucial for activity, can also contribute to high plasma protein binding, low cell permeability, and potential metabolic liabilities like the formation of reactive acyl glucuronides hyphadiscovery.com. Bioisosteric replacement is a strategy to mitigate these issues while retaining the desired biological activity. Common bioisosteres for carboxylic acids include:

Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres. They have a similar pKa and can participate in similar ionic and hydrogen bonding interactions. Tetrazoles are not susceptible to acyl glucuronidation, which can be a metabolic advantage hyphadiscovery.com.

Acyl Sulfonamides and Isoxazolols: These are other examples of acidic functional groups that can mimic the interactions of a carboxylic acid hyphadiscovery.com.

Neutral Bioisosteres: In some cases, the charged nature of the carboxylate is not essential for activity. Neutral groups that can act as hydrogen bond acceptors and donors, or participate in other non-ionic interactions like cation-π interactions, can be explored. This can be particularly useful for improving CNS penetration hyphadiscovery.com.

| Bioisostere | Potential Advantages | Potential Disadvantages |

|---|---|---|

| Tetrazole | Similar pKa to carboxylic acid, metabolic stability (no acyl glucuronidation) | Can still have high desolvation energy, impacting permeability |

| Acyl Sulfonamide | Can mimic hydrogen bonding patterns | Different geometry and electronic profile |

| Neutral Hydrogen Bonding Groups | Improved cell permeability, potential for CNS penetration | Loss of strong ionic interactions may reduce potency |

Scaffold Modifications:

Scaffold hopping is a more drastic approach where the entire indole core is replaced with a different heterocyclic system while attempting to maintain the spatial arrangement of key pharmacophoric features nih.gov. This can lead to the discovery of novel chemical series with improved properties and potentially new intellectual property. For example, a pyrrolopyrimidine or an indazole could be explored as a replacement for the indole ring, provided the key chloro and carboxylic acid (or bioisostere) functionalities can be appropriately positioned. This strategy is employed to escape from undesirable ADME properties or to explore new chemical space around a biological target researchgate.net. The goal is to retain the key binding interactions of the original molecule while altering the core structure to optimize its drug-like properties.

Medicinal Chemistry and Biological Research Applications of 3 Chloro 1h Indole 5 Carboxylic Acid Derivatives

Design and Synthesis of Derivatives for Specific Biological Targets

The core structure of 3-chloro-1H-indole-5-carboxylic acid provides a template that can be systematically modified. The carboxylic acid group is often converted to amides or esters to interact with biological targets and modulate properties like cell permeability. The indole (B1671886) nitrogen can be alkylated or acylated to introduce new pharmacophoric elements, while the C3 position offers another site for functionalization. The chlorine atom at the C3 position influences the electronic properties of the indole ring and can contribute to binding interactions.

Derivatives of 1H-indole-5-carboxylic acid have been investigated as potential inhibitors of cholinesterases, enzymes crucial in the pathology of Alzheimer's disease. The design strategy for these inhibitors often involves linking the indole scaffold to a pharmacophoric moiety known to interact with the active sites of these enzymes.

One such approach involved the synthesis of novel N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid. The design was inspired by the structure of donepezil, a well-known acetylcholinesterase (AChE) inhibitor, incorporating an N-benzylpiperidine fragment. This moiety is intended to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme.

The synthesis began with the reaction of 1H-indole-5-carboxylic acid with various 4-amino-1-(substituted)benzylpiperidines. In a study, a series of these amides were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While most compounds showed moderate to weak inhibition, the derivative 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid demonstrated the highest inhibitory activity against BuChE within the tested series.

| Compound | Substituent (on benzyl (B1604629) ring) | Enzyme | % Inhibition (at 10 µM) |

| 6a | None | AChE | Weak |

| BuChE | Weak | ||

| 6c | 3-Chloro | BuChE | 30.06% |

Data sourced from Jakubowska et al. (2012).

Endothelin-1 (ET-1) is a potent vasoconstrictor, and its receptors (ETA and ETB) are significant targets in cardiovascular diseases. While various heterocyclic scaffolds have been successfully developed as endothelin receptor antagonists, research specifically detailing the design and synthesis of this compound derivatives for this purpose is not extensively documented in publicly available literature. The development of antagonists for this receptor has focused on other structural classes, such as pyrrolidine-3-carboxylic acids and carbazolothiophenes. nih.govnih.govresearchgate.net

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a major therapeutic target. mdpi.com Allosteric modulators offer a more nuanced approach to altering receptor activity compared to traditional agonists or antagonists. Research into indole-based molecules has identified potent allosteric modulators of the CB1 receptor.

Notably, studies on indole-2-carboxamide derivatives have provided significant insights into the structural requirements for this activity. The compound Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) is a prototypical CB1 allosteric modulator. mdpi.com It enhances the binding of agonists but acts as a negative allosteric modulator (NAM) of agonist-induced receptor function.

Structure-activity relationship (SAR) studies have highlighted several key features. The carboxamide functionality is crucial for the modulatory effect. caymanchem.com Furthermore, a chlorine atom at the C5 position of the indole ring, as seen in Org27569, was found to be beneficial for activity. nih.gov While these findings are based on the indole-2-carboxylic acid scaffold, they provide a strong rationale for exploring this compound derivatives for similar allosteric modulation of the CB1 receptor, leveraging the established importance of the chloro-indole core.

HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) prevent the integration of viral DNA into the host genome. Research has identified indole-carboxylic acid derivatives as a promising scaffold for novel INSTIs. nih.govmdpi.com

Studies focused on indole-2-carboxylic acid derivatives revealed that the indole nucleus and the C2 carboxyl group can effectively chelate the two Mg²⁺ ions within the enzyme's active site. nih.govmdpi.com Structural optimization showed that introducing a halogenated benzene (B151609) ring at the C6 position of the indole core could significantly enhance inhibitory activity. nih.gov One optimized derivative achieved an IC₅₀ value of 0.13 µM. nih.govmdpi.com

Separately, indole-3-carboxylic acid has been reported to inhibit HIV replication in infected lymphocytes with an IC₅₀ of 16.4 µg/ml, although the specific mechanism was not identified as integrase inhibition. caymanchem.com These findings collectively suggest that a halogenated indole carboxylic acid framework, such as that of this compound, represents a viable starting point for designing novel HIV-1 integrase inhibitors.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when over-activated or mutated, drives the proliferation of various cancer cells. mdpi.com Consequently, EGFR inhibitors are a cornerstone of modern oncology. Derivatives based on a 5-chloro-indole scaffold have emerged as potent inhibitors of both wild-type EGFR (EGFR-WT) and clinically relevant mutant forms like EGFR-T790M. mdpi.com

The design of these inhibitors often involves modifying the indole-2-carboxylate (B1230498) structure. The synthesis typically starts with a 5-chloro-indole derivative. A key step is the coupling of the indole carboxylic acid with various amine side chains to explore interactions within the EGFR binding pocket. Research has shown that retaining the chlorine atom at the C5 position leads to optimal results. nih.gov

A series of ethyl 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity. mdpi.com The m-piperidinyl derivative, in particular, was identified as a highly potent compound, showing greater potency than the reference drug erlotinib (B232) in some assays. These compounds were also found to be potent inhibitors of the BRAF-V600E kinase, another important target in cancer. mdpi.com

| Compound | R Group (at C3) | Target | IC₅₀ (nM) | GI₅₀ (nM) |

| 3b | m-morpholinyl | EGFR-T790M | 8.6 ± 2 | 35 |

| 3e | m-piperidinyl | EGFR | 68 | 29 |

| Osimertinib (Ref.) | N/A | EGFR-T790M | 8 ± 2 | N/A |

| Erlotinib (Ref.) | N/A | EGFR | 80 | 33 |

Data sourced from Abdel-Ghani et al. (2023). mdpi.com

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses. nih.gov While it is known for mediating the toxicity of dioxins, it is also a target for developing therapies for inflammatory diseases. mdpi.comnih.gov The development of Selective Ah Receptor Modulators (SAhRMs) aims to harness the anti-inflammatory effects of AHR activation without triggering a full toxicological response. nih.gov

Research into AHR modulators has shown that halogenated indoles can act as AHR ligands. nih.gov The type and position of the halogen substituent on the indole scaffold are crucial determinants of biological activity. The design strategy for SAhRMs can involve modifying known ligands to enhance their affinity for AHR while blocking their binding to other receptors, such as the estrogen receptor, to improve selectivity. One study successfully developed a selective modulator that repressed cytokine-mediated gene expression and exhibited anti-inflammatory properties in an AHR-dependent manner. nih.gov This approach demonstrates the potential for designing derivatives of this compound as SAhRMs for treating inflammatory conditions.

In Vitro Biological Screening Methodologies for Mechanistic Elucidation

To understand how these compounds exert their effects at a molecular and cellular level, a variety of in vitro screening methods are employed. These assays are crucial for determining the mechanism of action, potency, and selectivity of newly synthesized derivatives.

Enzyme Inhibition Assays (e.g., IC50, Ki Determination)

Enzyme inhibition assays are fundamental in drug discovery to quantify the potency of a compound against a specific enzyme target. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit 50% of the enzyme's activity.

Derivatives of 5-chloro-indole-2-carboxylate have been investigated as inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. For instance, certain derivatives have shown potent inhibitory activity against both wild-type and mutant forms of these enzymes. mdpi.com The IC50 values for EGFR inhibition for a series of these compounds ranged from 68 nM to 89 nM. mdpi.com The m-piperidinyl derivative, in particular, demonstrated an IC50 value of 68 nM, which was more potent than the reference drug erlotinib (IC50 = 80 nM). mdpi.com

Similarly, indole-2-carboxamide derivatives have been identified as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The most potent of these compounds exhibited significant EGFR inhibitory effects with IC50 values as low as 89 nM, comparable to erlotinib. nih.gov Furthermore, indole-2-carboxylic acid derivatives have been explored as novel inhibitors of HIV-1 integrase strand transfer, with the most effective compound showing an IC50 value of 3.11 μM. rsc.org

Below is an interactive data table summarizing the enzyme inhibition data for selected indole derivatives.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 5-chloro-indole-2-carboxylate derivative (3e) | EGFR | 68 | mdpi.com |

| Indole-2-carboxamide derivative (5d) | EGFR | 89 | nih.gov |

| Indole-2-carboxamide derivative (5e) | EGFR | 93 | nih.gov |

| Indole-2-carboxamide derivative (5j) | EGFR | 98 | nih.gov |

| Erlotinib (Reference) | EGFR | 80 | mdpi.comnih.gov |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3110 | rsc.org |

Receptor Binding Assays and Ligand-Receptor Interaction Studies

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. These studies often use radiolabeled ligands to compete with the test compound for binding to the receptor, allowing for the determination of the binding affinity (Ki).

Derivatives of this compound have been investigated for their interaction with various receptors. For example, chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA were evaluated for their binding affinity to the human cannabinoid receptor 1 (hCB1). mdpi.com These studies revealed that the position of the chlorine atom on the indole core significantly impacts hCB1 binding affinity. Specifically, a 5-chloro substitution resulted in a lower affinity compared to substitutions at other positions. mdpi.com

In the context of cysteinyl leukotriene (CysLT) receptors, which are implicated in asthma and inflammation, derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists. nih.gov One such derivative, which includes a chloroquinoline moiety, demonstrated high potency and selectivity for the CysLT1 receptor over the CysLT2 receptor, with IC50 values of 0.0059 µM and 15 µM, respectively. nih.gov

Cellular Assays to Investigate Pathway Modulation (e.g., inflammation, apoptosis, cell proliferation)

Cellular assays provide a more physiologically relevant context to study the effects of compounds on biological pathways. These assays can measure changes in cell proliferation, apoptosis (programmed cell death), and inflammatory signaling.

Derivatives of 5-chloro-indole have demonstrated significant effects on cancer cell proliferation and apoptosis. For instance, indole-2-carboxamide derivatives were shown to induce apoptosis in MCF-7 human breast cancer cells. nih.gov These compounds led to a significant increase in the levels of active caspase-3, a key executioner enzyme in apoptosis, with some derivatives increasing its level by 8 to 10-fold compared to control cells. nih.gov Furthermore, these compounds also increased the levels of Cytochrome C, another important factor in the intrinsic apoptotic pathway. nih.gov

In the realm of inflammation, derivatives of indole-2-carboxylic acid have been shown to act as antagonists of CysLT1 receptors, which mediate many of the pathophysiological effects of cysteinyl leukotrienes in asthma. nih.gov The most potent compound identified in one study was significantly more effective than the known CysLT1 antagonist montelukast (B128269) in both calcium mobilization and chemotaxis assays. nih.gov

Antimicrobial Activity Screening (e.g., against Listeria monocytogenes)

The antimicrobial potential of indole derivatives is another active area of research. Screening assays are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against various pathogens.

While specific studies focusing solely on this compound against Listeria monocytogenes are not prevalent in the provided search results, the broader class of indole derivatives has shown significant antimicrobial activity. nih.govmdpi.com For instance, aminoguanidyl indole derivatives have demonstrated potent antibacterial activity against a range of both Gram-positive and Gram-negative bacteria, with MIC values in the range of 2–16 µg/mL. nih.gov The presence and position of halogen atoms, such as chlorine, on the indole ring have been shown to be critical for their efficacy. nih.gov Other research has highlighted that certain indole-3-carboxamido-polyamine conjugates can disrupt the bacterial membrane of Staphylococcus aureus and the outer membrane of Pseudomonas aeruginosa. mdpi.com This suggests that derivatives of this compound could potentially exhibit activity against Listeria monocytogenes, a Gram-positive bacterium, warranting further investigation. mdpi.comnih.gov

Optimization Strategies for Potency and Selectivity in Biological Systems

The development of potent and selective drug candidates from a lead compound, such as a this compound derivative, involves a systematic process of chemical modification and biological evaluation. This process, known as hit-to-lead optimization, aims to improve the compound's affinity for its target, enhance its selectivity over other biological targets, and optimize its pharmacokinetic properties.

A key strategy in this process is the exploration of structure-activity relationships (SARs). By systematically altering different parts of the molecule, researchers can identify which chemical features are essential for biological activity. For example, in the development of CysLT1 receptor antagonists, it was found that the indole-2-carboxylic acid moiety was a necessary pharmacophore. nih.gov Removing the chlorine atom from the indole ring and replacing an ester linkage with an amide bond were found to be favorable for improving potency. nih.gov

Similarly, in the optimization of adenosine (B11128) A3 receptor antagonists, the substitution of a chlorine atom with a bromine atom on a pyridinyl ring significantly increased the affinity of one compound, while it reduced the affinity of another, highlighting the subtle and context-dependent nature of SARs. nih.gov Molecular modeling and computational chemistry, such as alchemical relative binding free energy calculations, can be powerful tools to guide these optimization efforts by predicting the impact of chemical modifications on binding affinity. nih.gov

Furthermore, modifying the substitution pattern on the indole ring can dramatically affect selectivity. For instance, in the development of dopamine (B1211576) receptor ligands, substituting the 5-position of the indolyl carboxamide with bulky groups resulted in only a minor reduction in affinity for the D3 receptor, demonstrating a tolerance for modification at this position. nih.gov These iterative cycles of design, synthesis, and testing are fundamental to refining a lead compound into a viable drug candidate with the desired potency and selectivity profile.

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-1H-indole-5-carboxylic acid and its derivatives?

A widely used method involves alkaline hydrolysis of ester precursors. For example, ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate derivatives can be hydrolyzed under reflux with 3 N NaOH, followed by acidification to yield the carboxylic acid . This method is robust for generating derivatives with varying substituents, enabling structure-activity relationship (SAR) studies. TLC (30% ethyl acetate in hexane) is recommended to monitor reaction progress .

Q. How can researchers characterize the molecular structure of this compound experimentally?

Single-crystal X-ray diffraction is a gold standard. The compound’s planar indole core and intermolecular hydrogen bonding (e.g., O–H···O and N–H···Cl interactions) can be resolved with high precision (R factor = 0.037) using SHELX software . This technique also clarifies conformational stability, critical for understanding reactivity and supramolecular assembly .

Q. What analytical techniques are suitable for assessing the purity of this compound?

Q. How should researchers handle stability and storage of this compound?

Store in airtight containers at –20°C to prevent degradation. While the compound is stable under recommended conditions, avoid prolonged exposure to moisture or light. No hazardous decomposition products are reported, but compatibility tests with solvents (e.g., DMSO, ethanol) are advised before experimental use .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound’s interactions with biological targets?

Molecular docking (e.g., using MOE software) and molecular dynamics simulations predict binding affinities to proteins. For instance, its presence as a ligand in PDB entry 3ZB suggests potential interactions with enzymatic active sites, which can be validated via free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for indole-carboxylic acid derivatives?

Discrepancies often arise from polymorphic forms or impurities. Researchers should:

- Reproduce synthesis and purification steps rigorously.

- Use differential scanning calorimetry (DSC) to identify polymorphs.

- Cross-reference data with high-purity commercial standards (e.g., indole-5-carboxylic acid, mp 208–210°C ).

Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Key modifications include:

- Substituent variation : Introducing alkyl/aryl groups at the 3-position to modulate lipophilicity (logP ~1.63) .

- Bioisosteric replacement : Replacing the carboxylic acid with amides (e.g., 5-chloroindole-2-carboxamides) to enhance metabolic stability .

- Crystallographic data : Correlate hydrogen-bonding patterns (e.g., N–H···O interactions) with biological activity .

Q. What are the challenges in experimental phasing of macromolecules co-crystallized with this compound?

SHELXC/D/E pipelines are effective for high-throughput phasing due to their robustness with small-molecule ligands. However, low occupancy or disorder of the indole ring may require iterative refinement in SHELXL .

Methodological Notes

- Synthesis Optimization : For scale-up, replace ethanol with microwave-assisted synthesis to reduce reaction time .

- Safety Protocols : Use P95 respirators and nitrile gloves during handling, as indole derivatives may pose respiratory hazards .

- Data Validation : Cross-check crystallographic data with the Cambridge Structural Database (CSD) to avoid overinterpretation of weak electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.